5-bromo-3-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-3-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a bromine atom, a methyl group, a pyridine ring, and a benzofuran moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate alkynes under acidic or basic conditions.
Methylation: The methyl group at the 3-position can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Amidation: The carboxamide group is formed by reacting the carboxylic acid derivative of the benzofuran with pyridin-3-ylmethylamine under coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Products may include 5-bromo-3-methyl-1-benzofuran-2-carboxylic acid.
Reduction: Products may include 5-bromo-3-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-amine.
Substitution: Products depend on the nucleophile used, such as 5-azido-3-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, 5-bromo-3-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of 5-bromo-3-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide depends on its specific biological target. Generally, it may interact with proteins or enzymes, altering their function. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromo-3-methyl-1-benzofuran-2-carboxamide: Lacks the pyridin-3-ylmethyl group.
3-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide: Lacks the bromine atom.
5-bromo-1-benzofuran-2-carboxamide: Lacks both the methyl and pyridin-3-ylmethyl groups.
Uniqueness
The presence of both the bromine atom and the pyridin-3-ylmethyl group in 5-bromo-3-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Eigenschaften
Molekularformel |
C16H13BrN2O2 |
---|---|
Molekulargewicht |
345.19 g/mol |
IUPAC-Name |
5-bromo-3-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C16H13BrN2O2/c1-10-13-7-12(17)4-5-14(13)21-15(10)16(20)19-9-11-3-2-6-18-8-11/h2-8H,9H2,1H3,(H,19,20) |
InChI-Schlüssel |
GMKNQMHRAVQFKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC2=C1C=C(C=C2)Br)C(=O)NCC3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.